6-Methyl-2-(methylsulfanyl)pteridin-4-amine
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Overview
Description
6-Methyl-2-(methylsulfanyl)pteridin-4-amine is an organic compound with the molecular formula C8H9N5S and a molecular weight of 207.26 g/mol . This compound is part of the pteridine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(methylsulfanyl)pteridin-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 2,4,6-triaminopyrimidine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(methylsulfanyl)pteridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or DMSO at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
6-Methyl-2-(methylsulfanyl)pteridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.
Biology: Studied for its potential role in enzyme inhibition and as a fluorescent probe for biological imaging.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(methylsulfanyl)pteridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)pteridin-4-amine: Similar structure but lacks the methyl group at the 6-position.
6-Methyl-2-(methylsulfanyl)pyrimidin-4-amine: Similar structure but with a pyrimidine ring instead of a pteridine ring.
Uniqueness
6-Methyl-2-(methylsulfanyl)pteridin-4-amine is unique due to the presence of both a methyl group at the 6-position and a methylsulfanyl group at the 2-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
192587-25-0 |
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Molecular Formula |
C8H9N5S |
Molecular Weight |
207.26 g/mol |
IUPAC Name |
6-methyl-2-methylsulfanylpteridin-4-amine |
InChI |
InChI=1S/C8H9N5S/c1-4-3-10-7-5(11-4)6(9)12-8(13-7)14-2/h3H,1-2H3,(H2,9,10,12,13) |
InChI Key |
XRRAJRHGEBRQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C2C(=N1)C(=NC(=N2)SC)N |
Origin of Product |
United States |
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